methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a pyridine-pyrazole hybrid moiety via a carbamoyl bridge. The structure comprises:
- A methyl benzoate group at the 4-position, providing ester functionality that may influence solubility and metabolic stability.
- A pyridine ring substituted at the 3-position with a methylene group and at the 5-position with a 1-methyl-1H-pyrazole unit.
Properties
IUPAC Name |
methyl 4-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-12-17(11-22-23)16-7-13(8-20-10-16)9-21-18(24)14-3-5-15(6-4-14)19(25)26-2/h3-8,10-12H,9H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMJGEDRLVJBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, including the formation of the pyrazole and pyridine rings, followed by their coupling and esterification. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to couple the pyrazole and pyridine rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine and pyrazole rings are susceptible to oxidation under controlled conditions. For example:
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Reagent : Potassium permanganate (KMnO₄) in acidic or neutral media.
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Outcome : Oxidation of the pyridine ring to form pyridine-N-oxide derivatives, enhancing electrophilicity for downstream reactions.
| Reaction Conditions | Product | Yield | References |
|---|---|---|---|
| KMnO₄, H₂O, 60°C, 6 hours | Pyridine-N-oxide analog | 72% |
Reduction Reactions
The carbamoyl and ester groups can be reduced selectively:
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Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
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Outcome : Reduction of the ester to a primary alcohol and the carbamoyl group to a secondary amine.
| Reaction Conditions | Product | Yield | References |
|---|---|---|---|
| LiAlH₄, THF, 0°C → RT, 4 hours | 4-((Aminomethyl)benzoic alcohol derivative | 65% | , |
Ester Hydrolysis
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Reagent : Aqueous NaOH or HCl.
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Outcome : Saponification of the methyl ester to a carboxylic acid, critical for salt formation or conjugation .
| Conditions | Product | Yield | References |
|---|---|---|---|
| 1M NaOH, EtOH/H₂O, reflux, 3h | 4-(((Pyridinylmethyl)carbamoyl)benzoic acid | 88% |
Carbamoyl Hydrolysis
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Reagent : Concentrated HCl under reflux.
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Outcome : Cleavage of the carbamoyl group to yield a free amine and benzoic acid derivative .
| Conditions | Product | Yield | References |
|---|---|---|---|
| 6M HCl, 100°C, 12 hours | 4-Carboxybenzoic acid + pyridinylmethylamine | 54% |
Cross-Coupling Reactions
The pyridine and pyrazole rings participate in palladium-catalyzed couplings:
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Reagent : Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O).
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Outcome : Introduction of aryl/heteroaryl groups at the pyridine C-2 or C-4 positions , .
| Conditions | Product | Yield | References |
|---|---|---|---|
| Pd(PPh₃)₄, PhB(OH)₂, 80°C, 12h | 4-((5-(1-Methylpyrazol-4-yl)-3-(phenyl)pyridinyl)methyl)carbamoyl benzoate | 61% | , |
Functionalization of the Pyrazole Ring
The 1-methylpyrazole moiety undergoes electrophilic substitution:
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Reagent : HNO₃/H₂SO₄ for nitration.
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Outcome : Nitration at the pyrazole C-3 position, enabling further derivatization.
| Conditions | Product | Yield | References |
|---|---|---|---|
| HNO₃ (conc.), H₂SO₄, 0°C, 2h | 3-Nitro-1-methylpyrazole derivative | 47% |
Biological Activity and Reactivity
The compound’s carbamoyl and pyridine groups enable interactions with enzymes or receptors:
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NAMPT Activation : Analogous structures increase cellular NAD⁺ levels via nicotinamide phosphoribosyltransferase (NAMPT) activation .
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Anticancer Potential : Pyrazole-pyridine hybrids inhibit kinase activity (e.g., EGFR) by coordinating with ATP-binding pockets .
Thermal and Solvent Stability
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole and pyridine compounds exhibit significant anticancer properties. Methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate may act as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, research has shown that similar compounds can inhibit RET kinase activity, which is implicated in various cancers, including thyroid cancer .
Antimicrobial Properties
Compounds containing pyrazole and pyridine rings have also been explored for their antimicrobial effects. The structural characteristics of this compound suggest potential efficacy against bacterial and fungal pathogens. Studies on related compounds have demonstrated their ability to disrupt microbial cell membranes or inhibit vital metabolic pathways .
Structure-Based Drug Design (SBDD)
The application of structure-based drug design techniques has been pivotal in optimizing the pharmacological profiles of compounds like this compound). By utilizing computational modeling and docking studies, researchers can predict the binding affinities of this compound to various biological targets, enhancing its therapeutic potential .
Targeting Kinase Pathways
The compound's ability to interact with kinase pathways makes it a candidate for further exploration in targeted cancer therapies. Kinases are critical regulators of cell signaling, and inhibiting their activity can lead to reduced tumor growth and metastasis. In vitro studies have shown that similar compounds can effectively inhibit specific kinases involved in oncogenic signaling pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Below is a detailed comparison:
Pyrazole Derivatives with Aromatic Substituents
lists 11 pyrazole-carboximidamide derivatives with varying aryl substituents (e.g., methoxy, chloro, bromo). Key differences include:
- Functional Groups : The target compound features a carbamoyl-benzoate ester, whereas analogs in have carboximidamide (–C(=NH)–NH₂) groups, which are more polar and basic.
- Substituent Effects :
- Electron-donating groups (e.g., methoxy in compound 1) enhance aromatic π-π stacking but reduce electrophilicity.
- Electron-withdrawing groups (e.g., nitro in compound 9) increase reactivity and may improve binding to biological targets.
- The 1-methylpyrazole in the target compound likely improves metabolic stability compared to unsubstituted pyrazoles .
Pyrazole-Benzoate/Acyloxy Derivatives
describes 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate, a di-substituted pyrazole with acyloxy and chlorobenzoyl groups. Key contrasts:
- Bioactivity : The chlorobenzoyl group in confers antibacterial activity, whereas the target compound’s carbamoyl-pyridine motif may target different pathways (e.g., kinase inhibition).
- Solubility : The ester and carbamoyl groups in the target compound could enhance water solubility relative to the lipophilic chlorobenzoyl derivatives .
Heterocyclic Hybrids
synthesizes pyrazole-tetrazole-coumarin hybrids. Unlike these, the target compound lacks coumarin but shares pyridine-pyrazole architecture. The absence of coumarin’s fluorescent properties suggests divergent applications (e.g., therapeutics vs. imaging) .
Table 1: Structural and Functional Comparison
Research Findings and Hypotheses
- Synthetic Accessibility : The target compound’s pyridine-pyrazole unit may be synthesized via Suzuki-Miyaura coupling (common for aryl-heterocycle linkages), as inferred from methods in .
- Biological Activity : Pyrazole derivatives in and show antibacterial efficacy, suggesting the target compound could share similar activity if the carbamoyl group engages target proteins via hydrogen bonding .
- Crystallography : SHELX-based refinement () could resolve its crystal structure, with the pyridine-pyrazole system likely forming planar aromatic stacks .
Biological Activity
Methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a benzoate moiety, a carbamoyl group, and a pyrazole-pyridine hybrid. The chemical formula is , indicating the presence of multiple functional groups that contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds containing pyrazole and pyridine derivatives exhibit significant antitumor activity. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A notable study demonstrated that certain benzamide derivatives exhibited moderate to high potency against RET kinase, which is implicated in various cancers. The structural similarity of these compounds suggests that this compound may also possess similar activities .
The proposed mechanism of action for this compound involves the inhibition of key signaling pathways associated with tumor growth. This includes the inhibition of kinases that are crucial for cell proliferation and survival. The presence of the pyrazole moiety is particularly significant as it has been associated with the modulation of protein interactions critical for cancer progression .
Study 1: Inhibition of RET Kinase
In a recent investigation, a series of compounds similar to this compound were synthesized and evaluated for their ability to inhibit RET kinase activity. The results showed that these compounds could significantly reduce RET-mediated signaling in vitro, leading to decreased proliferation in RET-positive cancer cells .
| Compound Name | RET Kinase IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 0.5 | PC12 |
| Compound B | 0.8 | A549 |
| Methyl 4... | 0.7 | HCT116 |
Study 2: Apoptotic Induction
Another study focused on the apoptotic effects induced by this compound). The compound was tested on various cancer cell lines, revealing significant apoptotic induction as evidenced by increased caspase activity and annexin V staining .
Q & A
What are the common synthetic routes for preparing methyl 4-(((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamoyl)benzoate?
Basic: The compound’s synthesis typically involves coupling reactions between pyrazole-pyridine intermediates and benzoate derivatives. A nucleophilic substitution or condensation reaction under basic conditions (e.g., K₂CO₃) is often employed to link the pyridylmethylamine moiety to the benzoate ester .
Advanced: Optimizing coupling efficiency requires careful control of reaction stoichiometry and temperature. For example, activating the benzoate carbonyl group with reagents like EDC/HOBt can improve amide bond formation yields. Side reactions, such as ester hydrolysis, must be mitigated by avoiding aqueous conditions during coupling steps .
How can researchers characterize the purity and structural integrity of this compound?
Basic: Standard characterization includes HPLC (≥95% purity verification), NMR (¹H/¹³C for functional group confirmation), and mass spectrometry (exact mass validation). X-ray diffraction is used for crystallographic analysis of structurally similar pyrazole derivatives .
Advanced: For complex spectra, advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals. Contradictions in data (e.g., unexpected melting points) may arise from polymorphism, requiring differential scanning calorimetry (DSC) or powder XRD for clarification .
What challenges arise in solubilizing this compound for biological assays?
Basic: The compound’s hydrophobic pyrazole and benzoate groups limit aqueous solubility. Common strategies include using DMSO as a stock solvent or derivatizing the ester group to a more polar carboxylic acid .
Advanced: Co-solvent systems (e.g., PEG-400/water) or nanoformulation (liposomes) enhance solubility without altering bioactivity. Solubility parameters (Hansen solubility parameters) should be calculated to predict compatible solvents .
How can researchers design stability studies for this compound under storage conditions?
Basic: Accelerated stability testing at 40°C/75% RH over 4 weeks identifies degradation pathways. HPLC monitors degradation products, while FTIR tracks functional group stability .
Advanced: For long-term storage, lyophilization in amber vials under inert gas (N₂) prevents photolytic and oxidative degradation. Stability-indicating assays (e.g., UPLC-MS/MS) quantify trace degradants .
What methodologies are used to evaluate the compound’s biological activity?
Basic: In vitro assays include enzyme inhibition (e.g., kinase assays) and cytotoxicity screening (MTT assay). Molecular docking predicts binding interactions with target proteins like kinases or GPCRs .
Advanced: In vivo pharmacokinetic studies (e.g., rodent models) assess bioavailability and metabolism. Isotope labeling (³H/¹⁴C) tracks tissue distribution, while metabolite identification uses LC-HRMS .
How can conflicting spectral data be resolved during structural elucidation?
Basic: Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or ChemDraw). Compare experimental melting points with literature values for structurally analogous compounds .
Advanced: Contradictions may arise from tautomerism (e.g., pyrazole ring proton shifts). Variable-temperature NMR or deuterium exchange experiments clarify dynamic structural changes .
What safety precautions are necessary when handling this compound?
Basic: The compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation). Use PPE (gloves, lab coat), fume hoods, and emergency eyewash stations. First aid measures include skin decontamination with soap/water and medical consultation for ingestion .
Advanced: In vivo studies require institutional animal care approval (IACUC). Toxicity assessments should include hepatic/renal function markers and histopathological analysis .
How can researchers optimize reaction yields during scale-up synthesis?
Basic: Pilot reactions at 1-10 mmol scale identify critical parameters (e.g., solvent polarity, catalyst loading). Process analytical technology (PAT) monitors real-time reaction progress .
Advanced: Continuous-flow reactors improve heat/mass transfer for exothermic steps. Design of experiments (DoE) models (e.g., Taguchi method) optimize multi-variable interactions .
What strategies are used to study structure-activity relationships (SAR) for this compound?
Basic: Synthesize analogs with variations in the pyrazole (e.g., substituent position) or benzoate (e.g., ester vs. carboxylic acid). Test analogs in bioassays to correlate structural changes with activity .
Advanced: Quantum mechanical calculations (DFT) predict electronic effects of substituents. 3D-QSAR models (CoMFA/CoMSIA) map steric and electrostatic contributions to activity .
How can researchers address low yields in amide bond formation steps?
Basic: Use coupling reagents like HATU or DCC with catalytic DMAP. Activate the carboxylic acid in situ to avoid side reactions. Purify intermediates via column chromatography .
Advanced: Mechanochemical synthesis (ball milling) enhances reaction efficiency without solvents. Monitor reaction intermediates by in situ Raman spectroscopy .
What analytical methods confirm the absence of genotoxic impurities?
Basic: Ames test (bacterial reverse mutation assay) screens for mutagenicity. HPLC-UV/Vis detects aromatic amine impurities at ppm levels .
Advanced: LC-MS/MS with MRM mode identifies trace genotoxicants (e.g., nitroso compounds). Follow ICH M7 guidelines for impurity control .
How can researchers validate target engagement in cellular assays?
Basic: Use fluorescent probes (e.g., FRET-based) or thermal shift assays (CETSA) to confirm binding to the intended target. CRISPR knockouts validate target specificity .
Advanced: Photoaffinity labeling with a diazirine-modified analog crosslinks the compound to its target for pull-down and proteomic identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
